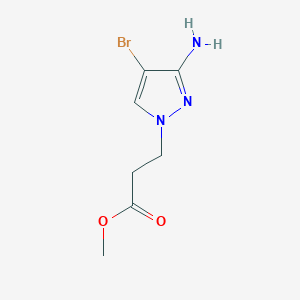
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine is a chemical compound that features a benzyl group substituted with bromine and fluorine atoms, attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine typically involves the following steps:
Synthesis of 3-Bromo-4-fluorobenzyl alcohol: This can be achieved by reacting 3-bromo-4-fluorobenzoic acid with hydride complexes, such as sodium borohydride, in the presence of a diluent like isopropanol at temperatures between 0 and 50°C.
Conversion to 3-Bromo-4-fluorobenzyl bromide: The alcohol is then converted to the corresponding bromide using halogenating agents.
Formation of this compound: The final step involves reacting the 3-Bromo-4-fluorobenzyl bromide with imidazole under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways and processes. Specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or biochemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler compound with similar halogen substitutions but lacking the imidazole ring.
4-Fluorobenzyl bromide: Another related compound with a fluorine and bromine substitution on a benzyl group.
Uniqueness
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine is unique due to the presence of both the imidazole ring and the specific halogen substitutions. This combination imparts distinct chemical properties and potential biological activities, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H9BrFN3 |
|---|---|
Molekulargewicht |
270.10 g/mol |
IUPAC-Name |
1-[(3-bromo-4-fluorophenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H9BrFN3/c11-8-5-7(1-2-9(8)12)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14) |
InChI-Schlüssel |
WMBXXZHDLYIFEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN2C=CN=C2N)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















